molecular formula C10H11ClN2O4 B1321583 Diethyl 2-chloropyrimidine-4,5-dicarboxylate CAS No. 90794-84-6

Diethyl 2-chloropyrimidine-4,5-dicarboxylate

Cat. No. B1321583
CAS RN: 90794-84-6
M. Wt: 258.66 g/mol
InChI Key: VHQAZEHEYSOONS-UHFFFAOYSA-N
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Patent
US05852028

Procedure details

The title compound was prepared as described in Example 7, but employing a solution of diethyl 2-hydroxypyrimidine-4,5-dicarboxylate (1.0 g, 4.2 mmol) and POCl3 (7.7 g, 50 mmol) resulting in a 30% yield (0.32 g); 1HNMR (CDCl3) δ 9.09 (d, 1H), 4.35 (m, 4H), 1.30 (m, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:5]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:4][N:3]=1.O=P(Cl)(Cl)[Cl:20]>>[Cl:20][C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:5]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=NC=C(C(=N1)C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a 30% yield (0.32 g)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.